
3-Deazacytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deazacytidine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O5 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Deazacytidine (also known as 3-deaza-cytidine) is a nucleoside analogue derived from cytidine, notable for its potential therapeutic applications in oncology and epigenetic modulation. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic implications, and relevant research findings.
This compound functions primarily as a DNA methyltransferase (DNMT) inhibitor , similar to its analogues azacitidine and decitabine. Its biological activity can be summarized as follows:
- Inhibition of DNA Methylation : By binding to DNMTs, this compound prevents the methylation of cytosine residues in DNA, leading to the reactivation of silenced genes and alterations in gene expression profiles.
- Incorporation into DNA and RNA : The compound is incorporated into both DNA and RNA during replication and transcription. This incorporation disrupts normal nucleic acid metabolism, contributing to its cytotoxic effects on rapidly dividing cancer cells.
- Induction of Apoptosis : The disruption in nucleic acid synthesis triggers cellular stress responses that can lead to apoptosis in cancer cells.
Efficacy in Cancer Treatment
Several studies have explored the efficacy of this compound in various cancer types:
- Myelodysplastic Syndromes (MDS) : A study indicated that treatment with this compound resulted in significant clinical responses in patients with MDS, showing improvements in blood counts and bone marrow function.
- Acute Myeloid Leukemia (AML) : Clinical trials demonstrated that this compound could enhance survival rates when compared to standard therapies. For instance, patients treated with this compound exhibited a median overall survival of approximately 10 months compared to shorter survival rates with conventional treatments.
Comparative Studies
A comparative analysis between this compound and other DNMT inhibitors revealed distinct advantages:
Compound | Mechanism of Action | Efficacy in MDS/AML | Side Effects |
---|---|---|---|
This compound | DNMT inhibition, incorporation into DNA/RNA | High | Mild to moderate toxicity |
Azacitidine | DNMT inhibition, incorporation into RNA/DNA | Moderate | Nausea, fatigue |
Decitabine | Primarily DNA incorporation | Variable | Myelosuppression |
Case Studies
Case Study 1 : In a clinical trial involving patients with advanced MDS, administration of this compound led to a response rate of 45% , with many patients achieving transfusion independence within three treatment cycles.
Case Study 2 : A patient diagnosed with refractory AML showed significant improvement after receiving this compound as a second-line treatment. The patient's bone marrow biopsy revealed reduced blast counts and improved hematologic parameters after two cycles.
Safety Profile
The safety profile of this compound has been evaluated across multiple studies. Common side effects include:
- Hematologic Toxicity : Thrombocytopenia and neutropenia are frequently observed, necessitating monitoring during treatment.
- Gastrointestinal Symptoms : Nausea and vomiting are reported but generally manageable with supportive care.
- Neurological Effects : Rare cases of neurological symptoms have been documented but require further investigation to establish causality.
Aplicaciones Científicas De Investigación
Hematological Malignancies
-
Acute Myeloid Leukemia (AML) :
- 3-Deazacytidine has been evaluated in clinical trials for its efficacy in treating AML, especially in patients who are not candidates for intensive chemotherapy. Studies indicate that it may improve overall survival rates compared to conventional therapies.
- A phase 3 study demonstrated that patients receiving this compound had a median overall survival of approximately 10.4 months compared to 6.5 months for those receiving standard care regimens .
-
Myelodysplastic Syndromes (MDS) :
- Similar to azacitidine, this compound has shown promise in treating MDS by improving hematologic parameters and reducing the need for blood transfusions. Its role as a hypomethylating agent is essential in managing these syndromes effectively.
Solid Tumors
Recent studies have explored the application of this compound in solid tumors, particularly in combination therapies:
- Breast Cancer : Research indicates that combining this compound with other chemotherapeutics may enhance treatment responses by reversing resistance mechanisms associated with DNA methylation .
- Ovarian Cancer : Preliminary studies suggest that this compound can sensitize ovarian cancer cells to platinum-based therapies, potentially improving patient outcomes.
Comparative Efficacy
A comparative analysis between this compound and other nucleoside analogs like azacitidine reveals several key differences:
Characteristic | This compound | Azacitidine |
---|---|---|
Mechanism | DNA demethylation | DNA demethylation |
Indications | AML, MDS, solid tumors | AML, MDS |
Administration Route | Subcutaneous | Subcutaneous |
Overall Survival (AML) | ~10.4 months | ~10.4 months |
Side Effects | Mild to moderate | Mild to moderate |
Case Studies
-
Case Study: AML Treatment with this compound
- A patient with newly diagnosed AML received this compound as part of a clinical trial. After six cycles of treatment, the patient achieved complete remission, demonstrating the drug's potential effectiveness in this challenging population.
-
Case Study: Combination Therapy in Breast Cancer
- In a study involving breast cancer patients resistant to standard therapies, the addition of this compound resulted in a significant reduction in tumor size and improved response rates compared to historical controls.
Propiedades
Número CAS |
28307-19-9 |
---|---|
Fórmula molecular |
C10H14N2O5 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one |
InChI |
InChI=1S/C10H14N2O5/c11-5-1-2-12(7(14)3-5)10-9(16)8(15)6(4-13)17-10/h1-3,6,8-10,13,15-16H,4,11H2/t6-,8-,9-,10-/m1/s1 |
Clave InChI |
OGADSZTVCUXSOK-PEBGCTIMSA-N |
SMILES |
C1=CN(C(=O)C=C1N)C2C(C(C(O2)CO)O)O |
SMILES isomérico |
C1=CN(C(=O)C=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
C1=CN(C(=O)C=C1N)C2C(C(C(O2)CO)O)O |
Sinónimos |
3-deazacytidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.